2-Methylindol-3-ylpropanol
Description
2-Methylindol-3-ylpropanol is a substituted indole derivative characterized by a methyl group at the 2-position of the indole ring and a propanol (3-hydroxypropyl) chain at the 3-position. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and aromaticity from the indole system.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)propan-1-ol |
InChI |
InChI=1S/C12H15NO/c1-3-11(14)12-8(2)13-10-7-5-4-6-9(10)12/h4-7,11,13-14H,3H2,1-2H3 |
InChI Key |
NKCRRPJVJZNTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(NC2=CC=CC=C21)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1H-Indol-3-yl)-2-methylpropan-1-amine
- Structure : Features a tertiary amine group instead of a hydroxyl group on the propyl chain.
- Key Differences: The amine group increases basicity compared to the alcohol in 2-Methylindol-3-ylpropanol.
- Synthesis : Likely involves reductive amination or alkylation of indole precursors, contrasting with esterification or hydroxylation pathways for alcohol derivatives.
Methyl 2-Amino-3-(1H-Indol-3-yl)propanoate Derivatives
- Structure: Includes an esterified amino acid side chain (e.g., methyl ester of tryptophan derivatives).
- Key Differences: The ester and amino groups introduce dual functionality, enabling peptide coupling or hydrolysis reactions, unlike the stable alcohol in this compound.
- Applications : Often used as intermediates in peptide synthesis or protease inhibition studies.
3-(5-Methyl-2-Thien-2-yl-1H-Indol-3-yl)propanoic Acid
- Structure : Substituted with a thiophene ring at the indole 2-position and a carboxylic acid chain.
- The carboxylic acid group increases acidity (pKa ~4-5), enabling salt formation, unlike the neutral propanol derivative .
- Biological Relevance: Carboxylic acid derivatives are common in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting possible anti-inflammatory applications.
N-(2-(1H-Indol-3-yl)ethyl)propanamide Derivatives
- Structure : Amide-linked indole derivatives (e.g., conjugated with naproxen or biphenyl groups).
- Key Differences: Amide bonds confer rigidity and resistance to enzymatic degradation compared to the flexible propanol chain. Enhanced hydrogen-bonding capacity due to the amide group, influencing solubility and receptor interactions .
- Pharmacological Potential: Demonstrated in studies targeting SARS-CoV-2 protease inhibition ().
Structural and Functional Comparison Table
*Calculated based on molecular formulas.
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